"synthesis and characterization of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide"
"synthesis and characterization of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide"
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide
Introduction
Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have driven extensive research into their synthesis and functionalization.[3][4] This guide provides a comprehensive overview of a robust synthetic route to 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide, a compound of interest for further derivatization and biological screening. Furthermore, it details the essential analytical techniques for its thorough characterization, ensuring structural integrity and purity. The methodologies presented herein are grounded in established chemical principles and supported by spectroscopic data from related structures.
Synthesis of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide
The synthesis of the target compound can be efficiently achieved through a multi-step process that culminates in a Hantzsch-type thiazole synthesis. This classical approach involves the condensation of an α-halocarbonyl compound with a thioamide.[5][6] An alternative and often high-yielding approach is a modified Gewald reaction, which can also be adapted for thiazole synthesis.[7][8] The following protocol outlines a reliable synthetic pathway.
Synthetic Workflow Overview
Caption: Synthetic pathway for 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-chloro-3-oxobutanoate
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To a stirred solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as dichloromethane, add sulfuryl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
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Dissolve the crude ethyl 2-chloro-3-oxobutanoate (1.0 eq) and thiourea (1.2 eq) in ethanol.
-
Reflux the mixture for 8-12 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry to obtain ethyl 2-amino-4-methylthiazole-5-carboxylate.[9]
Step 3: Hydrolysis to 2-Amino-4-methylthiazole-5-carboxylic acid
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Suspend ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 M).
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Heat the mixture to 50-60 °C and stir until a clear solution is formed.
-
Cool the reaction mixture and acidify with hydrochloric acid (1 M) to a pH of 3-4.
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Collect the resulting precipitate by filtration, wash with water, and recrystallize from methanol to yield 2-amino-4-methylthiazole-5-carboxylic acid.[10]
Step 4: Amide Coupling to form 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide
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To a stirred solution of 2-amino-4-methylthiazole-5-carboxylic acid (1.0 eq) in a suitable solvent like dimethylformamide (DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and a base like triethylamine (1.5 eq).
-
After 15-20 minutes, add aniline (1.1 eq) to the reaction mixture.
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Stir the reaction at room temperature for 12-24 hours.
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Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and purify by recrystallization or column chromatography to obtain the final product, 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide.
Characterization of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide
A comprehensive spectroscopic analysis is crucial to confirm the chemical structure and assess the purity of the synthesized compound.[11][12] The following techniques are recommended for a thorough characterization.
Characterization Workflow
Caption: Workflow for the characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous determination of the molecular structure.[11]
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[11]
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (thiazole) | ~2.5 | Singlet | 3H |
| -NH₂ (thiazole) | ~7.0-7.5 | Broad Singlet | 2H |
| Aromatic-H (phenyl) | ~7.1-7.8 | Multiplet | 5H |
| -NH (amide) | ~9.5-10.5 | Singlet | 1H |
¹³C NMR Spectroscopy:
| Carbon | Expected Chemical Shift (δ, ppm) |
| -CH₃ | ~15-20 |
| C4 (thiazole) | ~140-145 |
| C5 (thiazole) | ~110-115 |
| C=O (amide) | ~160-165 |
| Aromatic-C (phenyl) | ~120-140 |
| C2 (thiazole) | ~165-170 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion (M+): For C₁₁H₁₁N₃OS, the calculated molecular weight is approximately 233.06 g/mol . A high-resolution mass spectrum should show a peak corresponding to this mass.
-
Fragmentation: Common fragmentation patterns for thiazole derivatives may involve cleavage of the amide bond and fragmentation of the thiazole ring.[13]
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule.[14]
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300-3500 | Medium |
| N-H Stretch (amide) | 3100-3300 | Medium |
| C-H Stretch (aromatic) | 3000-3100 | Medium |
| C-H Stretch (aliphatic) | 2850-3000 | Medium |
| C=O Stretch (amide) | 1650-1680 | Strong |
| C=N Stretch (thiazole) | 1580-1620 | Medium |
| C=C Stretch (aromatic) | 1450-1600 | Medium |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N, S) in the compound, which is a crucial indicator of its purity. The experimental values should be within ±0.4% of the theoretical values.
Theoretical Composition for C₁₁H₁₁N₃OS:
-
Carbon (C): 56.63%
-
Hydrogen (H): 4.75%
-
Nitrogen (N): 18.01%
-
Sulfur (S): 13.74%
Conclusion
This guide has detailed a systematic and efficient approach for the synthesis of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide, a molecule with potential applications in drug discovery and development. The described synthetic protocol, based on well-established reactions, provides a clear pathway for obtaining the target compound. Furthermore, the comprehensive characterization workflow, employing a suite of modern analytical techniques, ensures the unambiguous confirmation of its structure and purity. By adhering to these methodologies, researchers can confidently synthesize and validate this and similar thiazole derivatives for further investigation.
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